molecular formula C17H12ClFN2O3 B5201231 (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine

(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine

Cat. No. B5201231
M. Wt: 346.7 g/mol
InChI Key: MNAVDKRWOHPYAV-UHFFFAOYSA-N
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Description

The compound (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine is a synthetic organic molecule that has garnered interest in the scientific community for its potential applications in drug development. This compound, also known as CF3, is a member of the class of phenylamines and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential therapeutic uses.

Mechanism of Action

The exact mechanism of action of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has also been shown to inhibit the growth and migration of cancer cells, as well as to reduce the production of inflammatory cytokines. In addition, (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine is its ease of synthesis, which allows for the production of large quantities of the compound for use in lab experiments. (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has also been shown to be stable under a range of conditions, making it a reliable compound for use in experiments. However, one limitation of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous future directions for research on (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine. One area of interest is the development of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine, which could lead to the development of more potent and specific inhibitors of cancer cell proliferation and inflammation. Finally, the development of new synthesis methods for (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine could lead to the production of more efficient and cost-effective methods for obtaining the compound.

Synthesis Methods

The synthesis of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine involves the reaction of 3-chloro-4-fluoroaniline with 5-(2-nitrophenyl)-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is a white solid that can be purified using column chromatography. This method of synthesis has been well-established in the literature and has been used in numerous studies to obtain high yields of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine.

Scientific Research Applications

(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has been extensively studied for its potential applications in drug development. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and prostate cancer. (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has also been shown to have potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

properties

IUPAC Name

3-chloro-4-fluoro-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O3/c18-14-9-11(5-7-15(14)19)20-10-12-6-8-17(24-12)13-3-1-2-4-16(13)21(22)23/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAVDKRWOHPYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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